

Spectroscopic data for 2-Bromoisophthalic acid (^1H NMR, ^{13}C NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromoisophthalic acid

Cat. No.: B170650

[Get Quote](#)

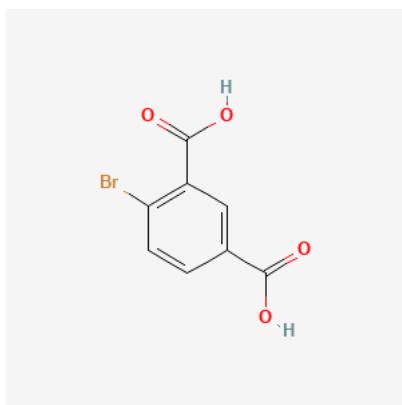
Spectroscopic Analysis of 2-Bromoisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromoisophthalic acid**, a key intermediate in various synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. In the absence of publicly available experimental spectra, this guide presents predicted data and expected spectral features based on the analysis of analogous compounds and established spectroscopic principles.

Spectroscopic Data Summary

The structural formula of **2-Bromoisophthalic acid** is presented below:



Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of experimentally derived NMR spectra in public databases, predicted ¹H and ¹³C NMR data are provided below. These predictions were generated using advanced computational algorithms and serve as a reliable reference for spectral assignment.

Table 1: Predicted ¹H NMR Spectral Data for **2-Bromoisophthalic acid** (Solvent: DMSO-d₆)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~13.5 - 12.5	Broad Singlet	2H	-COOH
~8.1 - 7.9	Doublet	2H	H-4, H-6
~7.7 - 7.5	Triplet	1H	H-5

Table 2: Predicted ¹³C NMR Spectral Data for **2-Bromoisophthalic acid** (Solvent: DMSO-d₆)

Chemical Shift (ppm)	Assignment
~167	C=O (Carboxylic acid)
~135	C-1, C-3
~133	C-5
~131	C-4, C-6
~122	C-2 (C-Br)

Infrared (IR) Spectroscopy

The infrared spectrum of **2-Bromoisophthalic acid** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Key IR Absorption Bands for **2-Bromoisophthalic acid**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300 - 2500 (broad)	O-H stretch	Carboxylic acid
~1700	C=O stretch	Carboxylic acid
~1600, ~1475	C=C stretch	Aromatic ring
~1300	C-O stretch	Carboxylic acid
~920 (broad)	O-H bend	Carboxylic acid dimer
~750	C-Br stretch	Aryl bromide

Mass Spectrometry (MS)

The mass spectrum of **2-Bromoisophthalic acid** will display a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Table 4: Expected Mass Spectrometry Data for **2-Bromoisophthalic acid**

m/z	Ion	Notes
244/246	[M] ⁺	Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for a single bromine atom.
227/229	[M-OH] ⁺	Loss of a hydroxyl radical.
199/201	[M-COOH] ⁺	Loss of a carboxyl group.
165	[M-Br] ⁺	Loss of a bromine atom.
121	[C ₆ H ₄ (COOH)] ⁺	Fragment corresponding to isophthalic acid cation radical after loss of Br.
76	[C ₆ H ₄] ⁺	Benzene ring fragment.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of solid aromatic carboxylic acids like **2-Bromoisophthalic acid**.

¹H and ¹³C NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 10-20 mg of **2-Bromoisophthalic acid** for ¹H NMR or 50-100 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial.
 - Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
 - Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
 - For ^1H NMR, acquire a single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a standard proton-decoupled pulse sequence is used. A larger number of scans and a suitable relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ^{13}C and the presence of quaternary carbons.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to obtain pure absorption lineshapes.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
 - Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.
 - Perform baseline correction to ensure accurate integration and peak picking.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum of the empty ATR setup.

- Place a small amount of the solid **2-Bromoisophthalic acid** powder onto the center of the ATR crystal to completely cover the crystal surface.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16-32) to achieve a high-quality spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Data Processing:
 - Perform baseline correction and smoothing if necessary.
 - Identify and label the wavenumbers of the significant absorption bands.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction:
 - For a solid sample with sufficient volatility, a direct insertion probe (DIP) can be used.
 - Load a small amount of the sample into a capillary tube and insert it into the probe.
 - Insert the probe into the mass spectrometer's ion source.
 - Gradually heat the probe to volatilize the sample directly into the ion source.
- Instrument Parameters:
 - Set the ion source to electron ionization (EI) mode.
 - Use a standard electron energy of 70 eV.

- Set the mass analyzer to scan over an appropriate mass-to-charge (m/z) range (e.g., m/z 40-300).
- The ion source and transfer line temperatures should be optimized to ensure sample volatilization without thermal decomposition.

• Data Analysis:

- Identify the molecular ion peaks, paying close attention to the characteristic M/M+2 isotopic pattern for bromine.
- Analyze the fragmentation pattern to identify major fragment ions.
- Propose fragmentation pathways consistent with the observed peaks to confirm the structure.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described above.





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic data for 2-Bromoisophthalic acid (¹H NMR, ¹³C NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b170650#spectroscopic-data-for-2-bromoisophthalic-acid-h-nmr-c-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com